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molecular formula C13H18N2O B1522548 4-Benzyl-3,3-dimethylpiperazin-2-one CAS No. 29906-46-5

4-Benzyl-3,3-dimethylpiperazin-2-one

Cat. No. B1522548
M. Wt: 218.29 g/mol
InChI Key: XERYXNGGIFSBII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09359367B2

Procedure details

To a stirred solution of 3,3-dimethylpiperazin-2-one (prepared according to procedure reported in WO200516900 A1, 6.0 g, 46.8 mmol) in N,N-dimethylformamide (10 ml) was added benzyl bromide (6.68 ml, 56.2 mmol) at 0° C., followed by addition of triethylamine (19.57 ml, 140 mmol). Reaction was stirred for 3 h at 0-25° C. The progress of reaction was monitored by TLC. After completion of reaction, the reaction mixture was diluted with ethyl acetate (100 ml) and water (100 ml). Aqueous layer was extracted with ethyl acetate (50 ml×6). The combined organic phase was washed with brine (50 mL) and dried over sodium sulphate and concentrated under reduced pressure till dryness. Crude compound was adsorbed on 100-200 mesh silica gel and purified by using flash column chromatography method using 5% methanol in dichloromethane as eluent. Title compound was eluted at 5% methanol in dichloromethane (6.2 g, 60.7%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.68 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
19.57 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[NH:7][CH2:6][CH2:5][NH:4][C:3]1=[O:8].[CH2:10](Br)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(N(CC)CC)C>CN(C)C=O.C(OCC)(=O)C.O>[CH2:10]([N:7]1[CH2:6][CH2:5][NH:4][C:3](=[O:8])[C:2]1([CH3:9])[CH3:1])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CC1(C(NCCN1)=O)C
Name
Quantity
6.68 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
19.57 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 12.5) °C
Stirring
Type
CUSTOM
Details
was stirred for 3 h at 0-25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
The progress of reaction
CUSTOM
Type
CUSTOM
Details
After completion of reaction
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was extracted with ethyl acetate (50 ml×6)
WASH
Type
WASH
Details
The combined organic phase was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure till dryness
CUSTOM
Type
CUSTOM
Details
purified
WASH
Type
WASH
Details
Title compound was eluted at 5% methanol in dichloromethane (6.2 g, 60.7%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1C(C(NCC1)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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